l-Atabrine dihydrochloride
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Overview
Description
It is a less active enantiomer of quinacrine, displaying antibacterial and antiprion activities . Historically, it has been used as an antimalarial drug and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of l-Atabrine dihydrochloride involves the reaction of 6-chloro-2-methoxyacridine with N,N-diethyl-1,4-pentanediamine. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: l-Atabrine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinacrine N-oxide, while reduction may produce dihydroquinacrine .
Scientific Research Applications
l-Atabrine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye for visualizing cellular structures and studying molecular interactions.
Mechanism of Action
The mechanism of action of l-Atabrine dihydrochloride involves multiple pathways:
Antiparasitic Action: The compound binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA).
Inhibition of Enzymes: It acts as a histamine N-methyltransferase inhibitor and inhibits NF-κB, a protein complex involved in cellular responses.
Activation of p53: this compound activates the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis.
Comparison with Similar Compounds
l-Atabrine dihydrochloride is similar to other acridine derivatives, such as:
Chloroquine: Another antimalarial drug with a similar mechanism of action but different chemical structure.
Mefloquine: Used for treating malaria, it has a different pharmacokinetic profile compared to this compound.
Acridine Orange: A cationic dye used for staining nucleic acids in cell biology.
Uniqueness: this compound is unique due to its specific antiprion activity and its role in inhibiting multiple cellular pathways, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
(4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H/t16-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKVBVICMUEIKS-GGMCWBHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCC[C@@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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